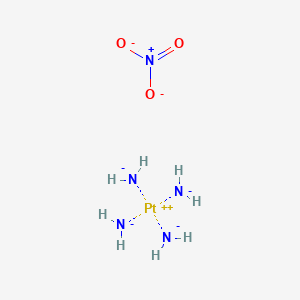
Azanide;platinum(2+);nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;platinum(2+);nitrate is a coordination compound that consists of azanide (NH₂⁻), platinum in the +2 oxidation state, and nitrate (NO₃⁻)
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanide;platinum(2+);nitrate can be synthesized through the reaction of platinum(II) salts with azanide and nitrate sources. One common method involves the reaction of platinum(II) chloride with sodium azanide and sodium nitrate in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the use of high-purity platinum precursors and advanced purification techniques to obtain the compound in its pure form. The process may include steps such as precipitation, filtration, and recrystallization to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Azanide;platinum(2+);nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligand exchange reactions can occur, where the azanide or nitrate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as ammonia or phosphines under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds or elemental platinum.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Azanide;platinum(2+);nitrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various platinum-based catalysts.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of azanide;platinum(2+);nitrate involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to these targets, leading to the inhibition of enzymatic activity or the disruption of DNA function. These interactions are mediated by the coordination of platinum with nitrogen and oxygen atoms in the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Platinum(II) chloride
- Platinum(II) nitrate
- Platinum(II) ammine complexes
Uniqueness
Azanide;platinum(2+);nitrate is unique due to the presence of the azanide ligand, which imparts distinct chemical properties and reactivity compared to other platinum(II) compounds. The combination of azanide and nitrate ligands provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
H8N5O3Pt-3 |
|---|---|
Molecular Weight |
321.18 g/mol |
IUPAC Name |
azanide;platinum(2+);nitrate |
InChI |
InChI=1S/NO3.4H2N.Pt/c2-1(3)4;;;;;/h;4*1H2;/q5*-1;+2 |
InChI Key |
AJXUJBUKWKIPTF-UHFFFAOYSA-N |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[N+](=O)([O-])[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















